molecular formula C20H15Br B14396289 9-Bromo-9-(2-methylphenyl)-9H-fluorene CAS No. 88172-57-0

9-Bromo-9-(2-methylphenyl)-9H-fluorene

Cat. No.: B14396289
CAS No.: 88172-57-0
M. Wt: 335.2 g/mol
InChI Key: HXLWCUUFGCVWLG-UHFFFAOYSA-N
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Description

9-Bromo-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the class of bromofluorenes It is characterized by the presence of a bromine atom and a 2-methylphenyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-9-(2-methylphenyl)-9H-fluorene typically involves the bromination of 9-(2-methylphenyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents to meet industrial safety standards .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-9-(2-methylphenyl)-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 9-(2-methylphenyl)-9H-fluorene derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: The primary product is 9-(2-methylphenyl)-9H-fluorene.

Scientific Research Applications

9-Bromo-9-(2-methylphenyl)-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-9-(2-methylphenyl)-9H-fluorene involves its interaction with various molecular targets. The bromine atom and the 2-methylphenyl group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its planar structure allows for π-π stacking interactions with aromatic systems, which is significant in its biological and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-9-phenylfluorene
  • 9-(2-methylphenyl)fluoren-9-ol
  • 9-Fluorenone

Uniqueness

Compared to similar compounds, 9-Bromo-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of both a bromine atom and a 2-methylphenyl group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a candidate for various applications in scientific research .

Properties

CAS No.

88172-57-0

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

9-bromo-9-(2-methylphenyl)fluorene

InChI

InChI=1S/C20H15Br/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3

InChI Key

HXLWCUUFGCVWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)Br

Origin of Product

United States

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